molecular formula C5H4BrIN2 B11776002 4-Bromo-5-iodo-6-methylpyrimidine

4-Bromo-5-iodo-6-methylpyrimidine

Cat. No.: B11776002
M. Wt: 298.91 g/mol
InChI Key: JHEAGBJCHHBXNS-UHFFFAOYSA-N
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Description

4-Bromo-5-iodo-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H4BrIN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine and iodine atoms at positions 4 and 5, respectively, along with a methyl group at position 6, makes this compound unique and of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-iodo-6-methylpyrimidine typically involves the halogenation of 6-methylpyrimidine. One common method is the sequential bromination and iodination of 6-methylpyrimidine. The reaction conditions often involve the use of bromine and iodine in the presence of a suitable solvent and catalyst to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-iodo-6-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are commonly used under mild conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.

    Coupling Products:

Scientific Research Applications

4-Bromo-5-iodo-6-methylpyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the design of biologically active molecules, including potential drug candidates.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a valuable compound in medicinal chemistry.

    Industry: The compound can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-iodo-6-methylpyrimidine and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

  • 4-Bromo-5-chloro-6-methylpyrimidine
  • 4-Bromo-5-fluoro-6-methylpyrimidine
  • 4-Iodo-5-methyl-6-pyrimidine

Comparison: 4-Bromo-5-iodo-6-methylpyrimidine is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity

Properties

Molecular Formula

C5H4BrIN2

Molecular Weight

298.91 g/mol

IUPAC Name

4-bromo-5-iodo-6-methylpyrimidine

InChI

InChI=1S/C5H4BrIN2/c1-3-4(7)5(6)9-2-8-3/h2H,1H3

InChI Key

JHEAGBJCHHBXNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)Br)I

Origin of Product

United States

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